4-ethyl-N-(1,3-thiazol-2-yl)benzamide
Description
4-Ethyl-N-(1,3-thiazol-2-yl)benzamide is a benzamide derivative featuring a 4-ethyl-substituted benzene ring conjugated to a 1,3-thiazol-2-ylamine moiety via a carboxamide linkage. Its canonical SMILES is CCc1ccc(cc1)C(=O)Nc2nccs2, and its molecular formula is C₁₂H₁₂N₂OS (molecular weight: 246.3 g/mol) . The ethyl group at the para position of the benzene ring and the thiazole heterocycle contribute to its physicochemical and biological properties. Thiazole-containing compounds are known for diverse pharmacological activities, including anti-inflammatory, analgesic, and enzyme inhibitory effects . Benzamide derivatives, in particular, are explored as kinase inhibitors, antimicrobial agents, and metabolic modulators .
Properties
IUPAC Name |
4-ethyl-N-(1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c1-2-9-3-5-10(6-4-9)11(15)14-12-13-7-8-16-12/h3-8H,2H2,1H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZWNBKBVTQVBKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=NC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-ethyl-N-(1,3-thiazol-2-yl)benzamide typically involves the reaction of 4-ethylbenzoyl chloride with 2-aminothiazole. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Chemical Reactions Analysis
4-ethyl-N-(1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, particularly at the para position relative to the ethyl group.
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-ethyl-N-(1,3-thiazol-2-yl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: The compound exhibits antimicrobial properties and is studied for its potential use in treating bacterial infections.
Medicine: Research is ongoing to explore its anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 4-ethyl-N-(1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets. For instance, it can bind to bacterial enzymes, inhibiting their activity and leading to the death of bacterial cells. In the context of its anti-inflammatory properties, the compound may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzamide Core
The biological and chemical profiles of benzamide-thiazole hybrids are highly sensitive to substituent modifications. Key analogs include:
4-Methyl-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide
- Substituents : Methyl group (benzamide), 4-pyridinyl (thiazole).
- Molecular Weight : 295.3 g/mol.
- However, the methyl group (vs. ethyl) reduces steric bulk, which may affect metabolic stability .
4-Hydroxy-N-(1,3-thiazol-2-yl)benzamide
- Substituents : Hydroxyl group (benzamide).
- Molecular Weight : 220.2 g/mol.
- Key Differences : The hydroxyl group increases hydrophilicity, improving aqueous solubility but reducing membrane permeability. This compound has been studied for antioxidant and urease inhibitory activities .
2-Chloro-4-nitro-N-(1,3-thiazol-2-yl)benzamide
- Substituents : Chloro and nitro groups (benzamide).
- Molecular Weight : 271.7 g/mol.
- Key Differences: Electron-withdrawing groups (Cl, NO₂) may enhance electrophilic reactivity, making this analog suitable as a pharmaceutical intermediate. The nitro group, however, could pose metabolic challenges .
Thiazole Ring Modifications
Variations in the thiazole moiety also influence activity:
3-Chloro-N-(1,3-thiazol-2-yl)benzamide
- Substituents : Chloro group (benzamide).
- Molecular Weight : 238.7 g/mol.
- This compound is used in synthetic organic chemistry .
4-tert-Butyl-N-{4-(1,3-thiazol-2-yl)sulfamoylphenyl}benzamide
- Substituents : tert-Butyl (benzamide), sulfamoylphenyl (thiazole).
- Molecular Weight : 401.5 g/mol.
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
